

Application Note: Analysis of Imidaclothiz Residues in Environmental Samples

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Compound of Interest

Compound Name: Imidaclothiz

Cat. No.: B146455

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Introduction **Imidaclothiz** is a neonicotinoid insecticide used in agriculture. Due to its potential impact on non-target organisms and ecosystems, it is crucial to monitor its presence in environmental matrices such as soil and water. This document provides detailed protocols for the extraction and quantification of **Imidaclothiz** residues using modern analytical techniques, primarily focusing on the QuEChERS method for sample preparation followed by High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or tandem mass spectrometry (MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods developed for the determination of **Imidaclothiz** in soil and a related neonicotinoid, Imidacloprid, in water. These methods provide the sensitivity and accuracy required for environmental monitoring.

Table 1: Method Performance for **Imidaclothiz** Residue Analysis in Soil

Analytical Technique	Sample Preparation	Fortification Levels (mg/kg)	Average Recovery (%)	RSD (%)	LOQ/LOD (mg/kg)	Linearity (mg/kg)	Citation
UPLC-MS/MS	QuEChERS	0.01, 0.1, 1.0	80.7 - 118.9	Not Specified	LOD: 1.0×10^{-7}	0.01 - 1.0	[1][2]

| HPLC-UV | Acetonitrile Extraction | 0.01, 0.1, 1.0 | 92.0 - 93.0 | 2.0 - 5.0 | LOD: 0.003 | Not Specified | [1][3] |

RSD: Relative Standard Deviation, LOQ: Limit of Quantification, LOD: Limit of Detection.

Table 2: Method Performance for Imidacloprid Residue Analysis in Water

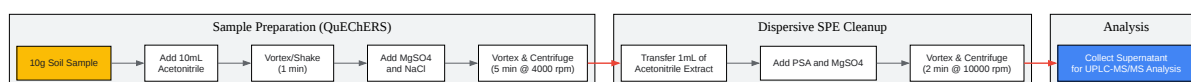
Analytical Technique	Sample Preparation	Fortification Levels (µg/L)	Average Recovery (%)	RSD (%)	LOQ/LOD (µg/L)	Linearity (µg/L)	Citation
HPLC-UV	Solid Phase Extraction (SPE)	Not Specified	Not Specified	Not Specified	LOD: 0.5	Not Specified	[4]
HPLC-UV	Liquid-Liquid Extraction	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	
LC-MS/MS	Direct Injection	1, 5, 20, 50, 200	100 ± 2	< 3	LOD: 0.3	1 - 200	

| HPLC | Not Specified | Not Specified | 86.14 - 96.86 | Not Specified | LOQ: 0.02, LOD: 0.006 | Not Specified | |

Note: Data in Table 2 pertains to Imidacloprid, a closely related neonicotinoid, as specific quantitative data for **Imidaclothiz** in water was limited in the search results. The methodologies are generally applicable.

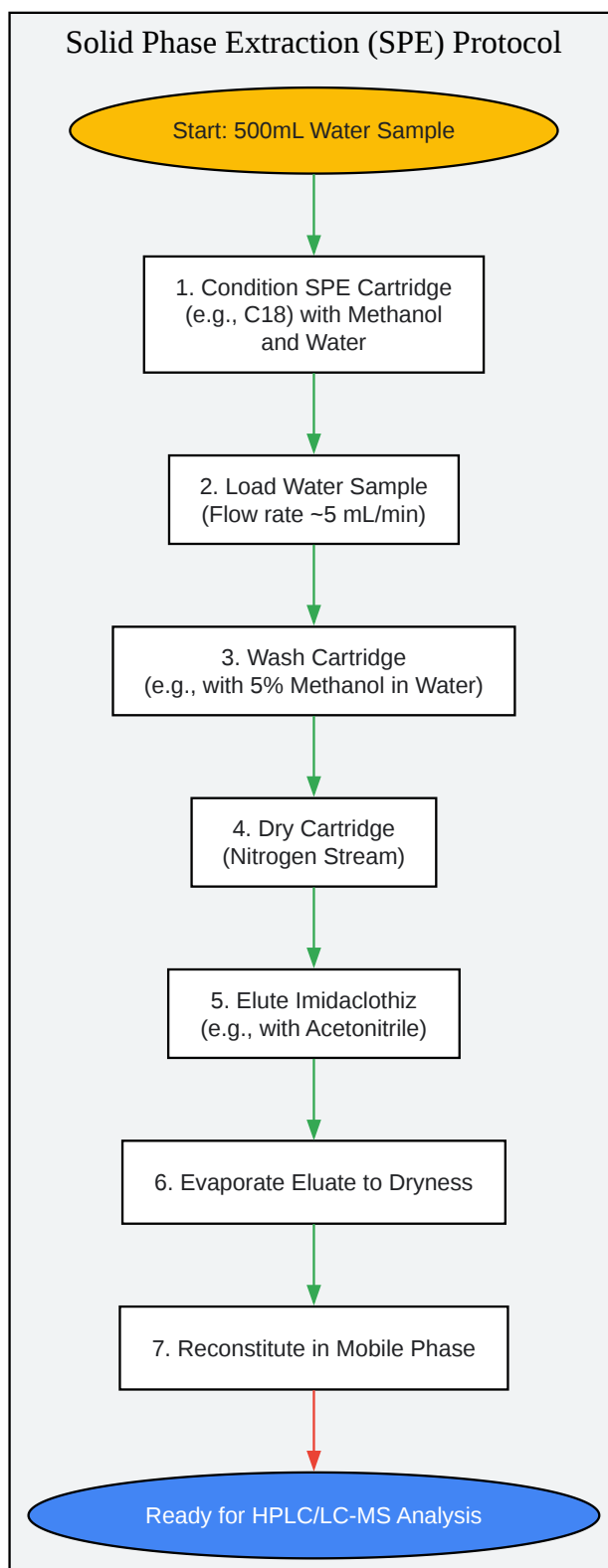
Experimental Workflows and Logical Diagrams

The following diagrams illustrate the analytical workflows for processing soil and water samples.



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Caption: QuEChERS workflow for **Imidaclothiz** extraction from soil samples.



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Caption: Solid Phase Extraction (SPE) workflow for water sample cleanup.

Detailed Experimental Protocols

Protocol 1: QuEChERS Extraction for Soil Samples

This protocol is adapted from established methods for neonicotinoid extraction from soil matrices.

1. Materials and Reagents:

- Homogenized soil sample
- Acetonitrile (ACN), HPLC grade
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- 15 mL and 2 mL centrifuge tubes
- Vortex mixer and centrifuge

2. Extraction Procedure:

- Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile to the tube.
- Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
- Add 4 g of anhydrous MgSO_4 and 1 g of NaCl .
- Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge the tube at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO_4 and 50 mg of PSA.
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge at 10,000 rpm for 2 minutes.
- Collect the supernatant (the cleaned extract).
- Filter the extract through a 0.22 μm syringe filter into an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general procedure for the extraction of neonicotinoids from water, based on methods for Imidacloprid.

1. Materials and Reagents:

- Water sample
- C18 SPE cartridges (e.g., 500 mg, 6 mL)
- Methanol, HPLC grade
- Acetonitrile, HPLC grade
- Deionized water
- SPE vacuum manifold
- Nitrogen evaporator

2. Extraction Procedure:

- **Cartridge Conditioning:** Sequentially pass 5 mL of methanol followed by 5 mL of deionized water through the C18 SPE cartridge. Do not allow the cartridge to dry.

- **Sample Loading:** Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
- **Washing:** After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
- **Drying:** Dry the cartridge completely by drawing air or nitrogen through it for 15-20 minutes.
- **Elution:** Elute the retained **Imidaclothiz** from the cartridge using 2 x 4 mL aliquots of acetonitrile. Collect the eluate.
- **Concentration and Reconstitution:** Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase used for the chromatographic analysis.
- **Filter** through a 0.22 µm syringe filter into an autosampler vial.

Protocol 3: UPLC-MS/MS Instrumental Analysis

This method provides high selectivity and sensitivity for the quantification of **Imidaclothiz**.

1. Chromatographic Conditions:

- **Instrument:** Ultra-Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer.
- **Column:** C18 column (e.g., 1.7 µm, 2.1 x 100 mm).
- **Mobile Phase A:** Water with 0.1% formic acid.
- **Mobile Phase B:** Acetonitrile with 0.1% formic acid.
- **Flow Rate:** 0.3 mL/min.
- **Gradient Program:** A typical gradient would be: 0-1 min (10% B), 1-5 min (10-90% B), 5-7 min (90% B), 7-7.1 min (90-10% B), 7.1-9 min (10% B).
- **Injection Volume:** 5 µL.

2. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization Positive (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Capillary Voltage: 3.0 kV.
- Source Temperature: 125°C.
- Desolvation Temperature: 250°C.
- MRM Transitions: Specific precursor/product ion transitions for **Imidaclothiz** must be determined by infusing a standard solution. (Note: Specific m/z values for **Imidaclothiz** are not provided in the search results but would be required for method setup).

Protocol 4: HPLC-UV Instrumental Analysis

A cost-effective alternative for routine analysis, though less sensitive and specific than MS/MS.

1. Chromatographic Conditions:

- Instrument: High-Performance Liquid Chromatograph with a UV/Vis or Diode-Array Detector.
- Column: C18 column (e.g., 5 μ m, 4.6 x 150 mm).
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 20:80, v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 270 nm.
- Injection Volume: 20 μ L.

2. Analysis and Quantification:

- Prepare a calibration curve using a series of **Imidaclothiz** standards of known concentrations.

- Inject the prepared sample extracts and standards into the HPLC system.
- Identify the **Imidaclothiz** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the residue concentration by relating the peak area of the sample to the calibration curve.

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